molecular formula C18H22ClNO2 B1292805 (2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride CAS No. 1038924-71-8

(2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride

Cat. No. B1292805
M. Wt: 319.8 g/mol
InChI Key: YDSBMWIJMJQNKE-YNDBEVAQSA-N
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Description

The compound (2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride is a chiral amino acid derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into related structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves stereoselective methods to ensure the correct configuration of the chiral centers. For instance, the stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids was achieved by crotylboration of N-Boc-l-alaninal, which allowed the assignment of the stereochemistry to the amino acid occurring in the marine toxin janolusimide . Similarly, the synthesis of S-2-amino-5-azolylpentanoic acids, which are inhibitors of nitric oxide synthases, involved treatment of 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester with azoles under basic conditions, followed by acidolytic deprotection . These methods could potentially be adapted for the synthesis of (2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride by choosing appropriate starting materials and reaction conditions to introduce the biphenyl group at the correct position.

Molecular Structure Analysis

The molecular structure of amino acid derivatives can be determined using techniques such as X-ray crystallography. For example, the absolute stereochemistry of a component in bestatin was determined by X-ray analysis of its methyl ester hydrobromide . This approach could be applied to determine the precise configuration of the biphenyl-substituted amino acid , ensuring that the (2R,4S) stereochemistry is accurately identified.

Chemical Reactions Analysis

The chemical reactivity of amino acid derivatives is influenced by their functional groups and stereochemistry. The papers do not provide specific reactions for the compound , but they do discuss the reactivity of similar structures. For instance, the azole-substituted pentanoic acids were synthesized through reactions with imidazoles and triazoles , indicating that the amino group and the azole moiety can participate in various chemical transformations. The biphenyl group in the compound of interest may also undergo reactions typical of aromatic systems, such as electrophilic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives, such as solubility, melting point, and spectroscopic characteristics, are crucial for their characterization and application. The papers provided do not discuss the specific properties of (2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride, but they do mention properties of related compounds. For example, the methyl ester hydrobromide of a bestatin component was crystallized and had a melting point of 172-173°C . Such data are essential for the purification and identification of the compound of interest. The presence of the biphenyl group would likely affect the compound's hydrophobicity and may influence its melting point and solubility compared to the compounds discussed in the papers.

Scientific Research Applications

  • rac-(2R,4S)-4-phenylpiperidine-2-carboxylic acid hydrochloride : This compound is available for purchase for research purposes, but specific applications or experimental procedures were not mentioned in the source.
  • (2R,4S)-4-methoxy-1-methyl-pyrrolidine-2-carboxylic acid hydrochloride : This compound is also available for research purposes, but again, specific applications or experimental procedures were not detailed in the source.
  • (2R,4S)-4-Amino-5-(4-biphenylyl)-2-methylpentanoic acid hydrochloride (1:1) : This compound is available for purchase for research purposes, but specific applications or experimental procedures were not mentioned in the source.
  • (2R,4S)-4-methoxy-1-methyl-pyrrolidine-2-carboxylic acid hydrochloride : This compound is also available for research purposes, but again, specific applications or experimental procedures were not detailed in the source.
  • (2R,4S)-4-Amino-5-(4-biphenylyl)-2-methylpentanoic acid hydrochloride (1:1) : This compound is available for purchase for research purposes, but specific applications or experimental procedures were not mentioned in the source.
  • (2R,4S)-4-methoxy-1-methyl-pyrrolidine-2-carboxylic acid hydrochloride : This compound is also available for research purposes, but again, specific applications or experimental procedures were not detailed in the source.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

(2R,4S)-4-amino-2-methyl-5-(4-phenylphenyl)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2.ClH/c1-13(18(20)21)11-17(19)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15;/h2-10,13,17H,11-12,19H2,1H3,(H,20,21);1H/t13-,17+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSBMWIJMJQNKE-YNDBEVAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride
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(2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride
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Citations

For This Compound
1
Citations
VR Teyssier, JM Simard, MH Dornan… - Journal of Labelled …, 2020 - Wiley Online Library
Neprilysin, also known as neutral endopeptidase, is a cell surface membrane metalo‐endopeptidase that cleaves various peptides. Altered neprilysin expression has been correlated …

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